molecular formula C24H27NO7 B12452256 ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate

ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate

Cat. No.: B12452256
M. Wt: 441.5 g/mol
InChI Key: ZMKQVTOHXQETNC-UHFFFAOYSA-N
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Description

Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate is a complex organic compound with a unique structure that combines elements of ethane, amino acids, and chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the amino and methoxy groups. The final steps involve the formation of the ethane and carboxylate moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial for achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H27NO7

Molecular Weight

441.5 g/mol

IUPAC Name

ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate

InChI

InChI=1S/C22H21NO7.C2H6/c1-26-14-9-8-11(10-15(14)27-2)16-17-19(30-20(23)18(16)21(24)28-3)12-6-4-5-7-13(12)29-22(17)25;1-2/h4-10,14-16H,23H2,1-3H3;1-2H3

InChI Key

ZMKQVTOHXQETNC-UHFFFAOYSA-N

Canonical SMILES

CC.COC1C=CC(=CC1OC)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2C(=O)OC)N

Origin of Product

United States

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